On-Resin Deprotection Efficiency (Trt vs. Acm)
H-Pen(trt)-OH enables on-resin deprotection and cyclization using mild acidic conditions (1-5% TFA), whereas the Acm-protected analog, H-Pen(Acm)-OH, is stable to these conditions and requires post-synthetic oxidative cleavage [1]. This difference in deprotection orthogonality allows for streamlined, one-pot synthesis of disulfide-constrained peptides when using H-Pen(trt)-OH, a key efficiency gain .
| Evidence Dimension | Deprotection Conditions and Compatibility with On-Resin Cyclization |
|---|---|
| Target Compound Data | Deprotected by 1-5% TFA in the presence of scavengers; compatible with on-resin disulfide bond formation. |
| Comparator Or Baseline | H-Pen(Acm)-OH: Stable to 1-5% TFA; requires post-synthetic oxidative cleavage (e.g., with I2 or Tl(tfa)3) after peptide cleavage from resin. |
| Quantified Difference | The Trt group allows for a 2-step on-resin deprotection/cyclization process, whereas the Acm group necessitates an additional post-synthetic step. |
| Conditions | Standard Fmoc-SPPS protocols with final TFA cleavage. |
Why This Matters
Procuring H-Pen(trt)-OH directly enables a more efficient synthetic route for producing disulfide-constrained peptides, saving at least one full day of post-synthetic processing and purification.
- [1] García-Echeverría, C., Molins, M. A., Albericio, F., Pons, M., & Giralt, E. (1990). Application of acetamidomethyl and 9-fluorenylmethyl groups for efficient side protection of penicillamine in solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 35(5), 434-440. View Source
